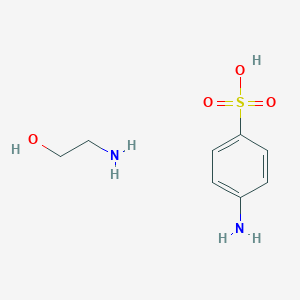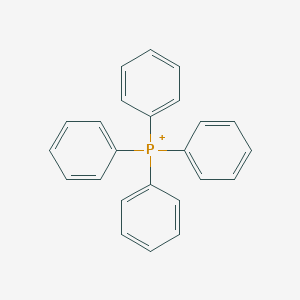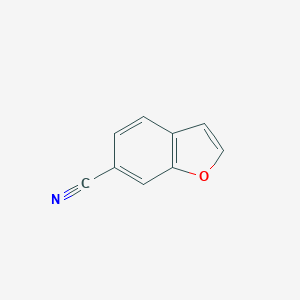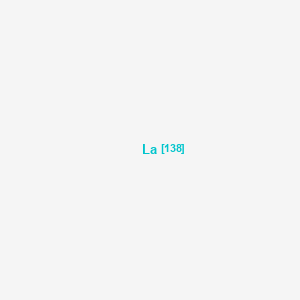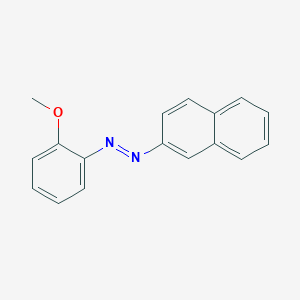
4-(1,3-Dioxolan-2-yl)aniline
Overview
Description
4-(1,3-Dioxolan-2-yl)aniline, also known as 4-Dioxaniline, is an organic compound with the chemical formula C7H9NO2. It is a colorless, low-melting solid that is soluble in water and most organic solvents. It is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. In
Scientific Research Applications
Electrochemical Applications :
- Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on a derivative of 4-(1,3-Dioxolan-2-yl)aniline. This polymer, along with its composite with graphene, showed potential for use as a counter electrode in dye-sensitized solar cells, outperforming traditional platinum electrodes in terms of energy conversion efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Polymer Chemistry and Material Science :
- Li et al. (2017) synthesized novel electrochromic materials incorporating a derivative of this compound. These materials showed promising optical properties for applications in the near-infrared region, such as in smart windows or display technologies (Li, Liu, Ju, Zhang, & Zhao, 2017).
- Coskun et al. (1998) studied the thermal degradation of a polymer derived from a this compound-related compound. The degradation process provided insights into the stability and breakdown products of such polymers, which is crucial for assessing their environmental impact and recycling potential (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Liquid Crystal Technology :
- Chen et al. (2015) demonstrated that 1,3-dioxolane derivatives enhance the dielectric and optical anisotropy of tolane-liquid crystals. This advancement could lead to improved performance in liquid crystal displays and other optoelectronic devices (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Synthesis of Novel Compounds :
- Taskinen (1974) investigated the thermodynamics of certain 1,3-dioxolane derivatives, providing fundamental insights into their chemical properties and potential applications in various synthetic processes (Taskinen, 1974).
Catalysis and Chemical Synthesis :
- Deutsch et al. (2007) researched the acid-catalyzed condensation of glycerol with 1,3-dioxolane derivatives, exploring new pathways for synthesizing potential platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).
Pharmaceutical Research :
- Fumagalli et al. (2017) explored the self-assembly properties of 4-(1,2-diphenylbut-1-en-1-yl)aniline based nanoparticles, which could have implications for drug delivery systems (Fumagalli, Christodoulou, Riva, Revuelta, Marucci, Collico, Prosperi, Riva, Perdicchia, Bassanini, García-Argáez, Via, & Passarella, 2017).
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, and inhibiting it can have significant effects on cell survival and proliferation .
Mode of Action
As a reagent, it likely interacts with other compounds to form new chemical structures. When used in the synthesis of caspase-3 inhibitors, it may contribute to the formation of a compound that can bind to and inhibit the action of caspase-3 .
Biochemical Pathways
If it is involved in the synthesis of caspase-3 inhibitors, it could indirectly affect the apoptosis pathway by reducing the activity of caspase-3 .
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
As a reagent in the synthesis of caspase-3 inhibitors, it may contribute to the inhibition of apoptosis, potentially affecting cell survival and proliferation .
Action Environment
It is recommended to be stored under an inert atmosphere and at room temperature , suggesting that exposure to oxygen and extreme temperatures may affect its stability.
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSXXZWXWHAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456105 | |
| Record name | 4-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19073-14-4 | |
| Record name | 4-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

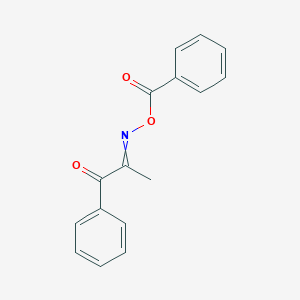
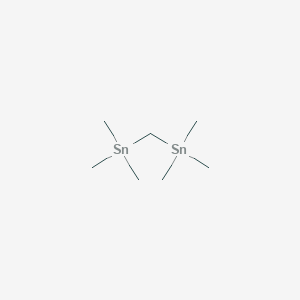
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

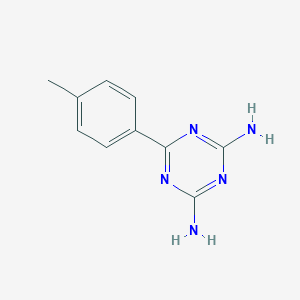
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
